molecular formula C19H14ClN5O2 B13780346 3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- CAS No. 68214-64-2

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-

Cat. No.: B13780346
CAS No.: 68214-64-2
M. Wt: 379.8 g/mol
InChI Key: KNNJXWRYZLKLGT-UHFFFAOYSA-N
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Description

This compound is a pyridinecarbonitrile derivative featuring a complex substitution pattern. Its structure includes:

  • A phenylamino group at position 1, contributing to hydrogen-bonding interactions and solubility modulation.
  • Hydroxy and methyl groups at positions 6 and 4, respectively, influencing steric and electronic environments.
  • A 2-oxo-1,2-dihydropyridine core, common in bioactive molecules, which may confer stability and redox activity.

Properties

CAS No.

68214-64-2

Molecular Formula

C19H14ClN5O2

Molecular Weight

379.8 g/mol

IUPAC Name

1-anilino-5-[(3-chlorophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H14ClN5O2/c1-12-16(11-21)18(26)25(24-14-7-3-2-4-8-14)19(27)17(12)23-22-15-9-5-6-13(20)10-15/h2-10,24,26H,1H3

InChI Key

KNNJXWRYZLKLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)NC2=CC=CC=C2)N=NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Pyridinecarbonitrile Core

The pyridinecarbonitrile moiety is a key structural element. According to US patent US3644380A, 3-cyanopyridine derivatives can be prepared via cyclization of halogenated glutaronitriles using Lewis acids, followed by base treatment to yield 3-cyanopyridine compounds. This method involves:

  • Dimerization of acrylonitrile with trialkylphosphine catalysts (e.g., tricyclohexylphosphine) in inert solvents such as tetrahydrofuran.
  • Halogenation of 2-methylene glutaronitrile to form 2-halo-2-halomethylglutaronitrile intermediates.
  • Cyclization with Lewis acids (e.g., aluminum chloride) at 80–250 °C for 2–5 hours.
  • Base treatment to obtain 3-cyanopyridine derivatives.

This approach allows preparation of substituted 3-cyanopyridines in one pot without isolating intermediates, providing a versatile route to the pyridinecarbonitrile core.

Formation of the Azo Linkage

The azo group (-N=N-) is introduced by classical azo coupling reactions involving:

  • Diazotization of a primary aromatic amine (e.g., 3-chloroaniline) using nitrous acid under acidic conditions to form a diazonium salt.
  • Coupling reaction of the diazonium salt with a coupling component, typically an activated aromatic compound or heterocycle, under controlled pH and temperature to form the azo bond.

This two-step sequence is well-documented in aromatic azo dye synthesis literature and regulatory documents, emphasizing the importance of controlling reaction conditions to achieve high yields and purity.

Functional Group Modifications

The hydroxy, oxo, methyl, and phenylamino substituents on the pyridine ring are introduced or modified through:

For example, condensation of 2-cyano-3-methylpyridine with benzaldehyde derivatives under basic conditions yields styryl intermediates, which upon catalytic hydrogenation (e.g., Pd/C in acetic acid) produce phenylamino-substituted pyridinecarbonitriles with high yields (up to 88.6%).

Detailed Synthetic Route and Reaction Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Cyclization to 3-cyanopyridine Acrylonitrile dimerization with tricyclohexylphosphine in tetrahydrofuran, halogenation, Lewis acid cyclization at 80-250 °C for 2-5 h N/A One-pot preparation of 3-cyanopyridine core
2 Condensation 2-Cyano-3-methylpyridine + 3-chlorobenzaldehyde, K tert-butoxide, anhydrous THF, -20 to -15 °C, 2-3 h 42.1 Formation of 3-(2-styryl)-2-pyridinecarbonitrile intermediate
3 Catalytic hydrogenation Pd/C catalyst, acetic acid, room temp or reflux, 2-5 h 88.6 Reduction of styryl intermediate to phenethyl derivative; high selectivity and yield
4 Diazotization and azo coupling 3-Chloroaniline diazotized with NaNO2/HCl at 0-5 °C, coupled with hydroxy-substituted pyridinecarbonitrile Variable Formation of azo linkage; reaction pH and temperature critical for coupling efficiency
5 Functional group adjustments Oxidation/reduction, methylation, amination as needed N/A Tailored modifications to install hydroxy, oxo, methyl, and phenylamino groups

Research Results and Observations

  • The condensation-hydrogenation sequence is effective for installing phenylamino substituents on the pyridinecarbonitrile core with moderate to high yields.
  • The azo coupling step requires freshly prepared diazonium salts and carefully controlled pH to prevent side reactions and ensure azo bond formation.
  • Lewis acid-mediated cyclization of halogenated glutaronitriles offers a practical and scalable route to the pyridinecarbonitrile nucleus, compatible with various substituents.
  • Functional group transformations post-azo coupling are feasible but require selective reagents to preserve the azo and nitrile functionalities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azo linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that the incorporation of the azo group enhances the compound's ability to target cancerous tissues effectively, potentially leading to the development of new anticancer agents .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, disrupting their integrity. In vitro studies have reported effective inhibition of various bacterial strains, suggesting its potential use in developing new antibiotics or antiseptics .

Dye Manufacturing

Azo Dyes Production
3-Pyridinecarbonitrile derivatives are utilized in synthesizing azo dyes, which are widely used in textile and food industries due to their vibrant colors and stability. The compound's azo group is particularly important as it contributes to the color properties of the resulting dyes. Studies have explored its application in creating dyes that are not only effective but also environmentally friendly .

Colorimetric Sensors
The compound can be employed in developing colorimetric sensors for detecting environmental pollutants. Its ability to change color in response to specific chemical environments makes it suitable for monitoring contaminants in water sources. Research has focused on optimizing its sensitivity and specificity for various analytes .

Environmental Science

Biomonitoring Applications
In environmental monitoring, 3-Pyridinecarbonitrile derivatives can be used as biomarkers for assessing exposure to pollutants. Their presence in biological samples can indicate environmental contamination levels. Case studies have highlighted the importance of such compounds in understanding human exposure to hazardous substances and developing risk assessment strategies .

Phytoremediation Studies
The compound's interactions with plant systems have been studied for phytoremediation applications, where plants are used to absorb and detoxify pollutants from soil and water. Its role in enhancing plant growth under contaminated conditions has been documented, suggesting potential agricultural benefits alongside environmental remediation .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer and antimicrobial agentsEffective against cancer cells; inhibits bacterial growth
Dye ManufacturingAzo dye synthesis and colorimetric sensorsEnvironmentally friendly dye production; sensitive pollutant detection
Environmental ScienceBiomonitoring and phytoremediationUseful as biomarkers; enhances plant detoxification processes

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- exerts its effects involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyridinecarbonitrile derivatives:

Compound Key Substituents Molecular Weight Melting Point (°C) Reported Applications Synthesis Yield
Target Compound : 3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- 3-Chlorophenylazo, phenylamino, hydroxy, methyl ~400 (estimated) N/A Potential dye or bioactive agent (inferred) N/A
Compound 3s () 2-Chlorophenyl, 3-methoxyphenyl, methyl, amino 408.84 170.7–171.2 Not specified; likely medicinal chemistry 80%
Compound 11b () 4-Cyanobenzylidene, 5-methylfuran, thiazolo-pyrimidine 403.43 213–215 Antimicrobial or dye applications 68%
Compound in 4-Nitro-3-(trifluoromethyl)phenyl diazenyl, isopropyl 433.32 N/A Specialized organic synthesis N/A
Compound in Benz[de]isoquinolin-6-yl diazenyl, phenyl 449.41 N/A High-performance dyes or sensors N/A

Key Observations:

Structural Variations: The target compound uniquely combines a 3-chlorophenylazo group with a phenylamino substituent, distinguishing it from analogs with bulkier aromatic systems (e.g., benzisoquinolinyl in ) or heterocyclic moieties (e.g., thiazolo-pyrimidine in ).

Physical Properties: Melting Points: Derivatives with rigid heterocycles (e.g., Compound 11b, ) exhibit higher melting points (213–215°C) due to enhanced crystallinity, whereas the target compound’s flexible phenylamino group may reduce melting temperature . Solubility: The hydroxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like , which contains a trifluoromethyl group .

Synthetic Efficiency: Yields for related compounds range from 68% () to 80% (), suggesting that the target compound’s synthesis may require optimization to balance steric hindrance from the phenylamino group and reactivity of the azo linkage .

Chromophoric Utility: Azo-containing derivatives (e.g., ) are widely used as dyes or sensors; the 3-chlorophenylazo group in the target compound may shift absorption spectra compared to nitro- or cyano-substituted analogs .

Critical Analysis of Research Findings

  • Gaps in Data : Direct experimental data (e.g., NMR, UV-Vis spectra) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Contradictions : and highlight conflicting trends in solubility and melting points based on substituent polarity, underscoring the need for empirical validation .
  • Innovation Potential: The combination of azo and phenylamino groups in the target compound offers unexplored opportunities in dual-functional materials (e.g., photoswitches with bioactive properties).

Biological Activity

3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)- is a complex organic compound that exhibits various biological activities. This article reviews its biological properties, particularly focusing on its anticancer potential, antimicrobial activity, and mechanisms of action based on recent research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • A pyridine ring with a cyano group.
  • An azo linkage with a chlorophenyl group.
  • Hydroxy and methyl substituents contributing to its reactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
PC-3 (Prostate)12.5Induction of apoptosis via survivin inhibition
MDA-MB-231 (Breast)15.0Cell cycle arrest and apoptosis
HepG2 (Liver)10.0Proteasome-dependent degradation of IAP proteins

The compound has been shown to induce apoptosis in cancer cells through the following mechanisms:

  • Survivin Inhibition : It significantly reduces survivin expression, leading to enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound causes G1 phase arrest, which is critical for preventing cancer cell proliferation .
  • Western Blot Analysis : Studies indicate a decrease in other IAP family proteins such as Livin and XIAP, further confirming its role as an apoptosis inducer .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against various pathogens. The following table illustrates the minimum inhibitory concentrations (MICs) against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus3.0Effective against Gram-positive
Escherichia coli5.0Effective against Gram-negative
Candida albicans4.0Effective against fungal strains

The antimicrobial activity of the compound is attributed to:

  • Cell Membrane Disruption : The presence of the azo group enhances interaction with microbial membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : The pyridine ring structure may interfere with DNA replication processes in bacteria .

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory and preclinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations led to significant apoptosis in prostate and breast cancer cell lines, correlating with increased levels of apoptotic markers such as cleaved caspase-3 .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Q. How can researchers design a mechanistic study to probe the compound’s role in catalytic cycles or redox reactions?

  • Methodological Answer :
  • EPR spectroscopy : Detect radical intermediates during reactions with oxidizing agents (e.g., H₂O₂) .
  • Cyclic voltammetry : Characterize redox potentials of the azo and pyridine groups in acetonitrile (0.1 M TBAPF₆) .

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